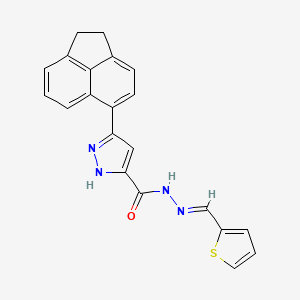![molecular formula C33H29ClINO3 B11698169 5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11698169.png)
5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung 5-{4-[(4-Chlorbenzyl)oxy]-3-iod-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-on ist ein komplexes organisches Molekül mit möglichen Anwendungen in verschiedenen Bereichen wie der medizinischen Chemie, der Pharmakologie und der Materialwissenschaft. Diese Verbindung weist eine einzigartige Struktur auf, die mehrere funktionelle Gruppen kombiniert, was sie zu einem interessanten Gegenstand für die chemische Forschung und Entwicklung macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-{4-[(4-Chlorbenzyl)oxy]-3-iod-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung der Kernstruktur von Benzo[a]phenanthridinon beginnen, gefolgt von der Einführung der 4-Chlorbenzyl-, Iod- und Methoxysubstituenten. Wichtige Schritte können umfassen:
Bildung des Benzo[a]phenanthridinon-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erreicht werden.
Einführung der 4-Chlorbenzylgruppe: Dieser Schritt kann nukleophile Substitutionsreaktionen unter Verwendung von 4-Chlorbenzylhalogeniden beinhalten.
Methoxylierung: Die Methoxygruppe kann durch Methylierungsreaktionen unter Verwendung von Reagenzien wie Dimethylsulfat oder Methyliodid eingeführt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde eine Optimierung des Synthesewegs erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen beinhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the core benzo[a]phenanthridinone structure, followed by the introduction of the 4-chlorobenzyl, iodo, and methoxy substituents. Key steps may include:
Formation of the benzo[a]phenanthridinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorobenzyl group: This step may involve nucleophilic substitution reactions using 4-chlorobenzyl halides.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-{4-[(4-Chlorbenzyl)oxy]-3-iod-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-on: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um bestimmte Atome oder Gruppen zu ersetzen.
Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen teilnehmen, um größere, komplexere Strukturen zu bilden.
Gängige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.
Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Halogenierungsmittel, Nucleophile und Elektrophile werden typischerweise verwendet.
Kupplungsreaktionen: Palladium-katalysierte Kreuzkupplungsreaktionen, wie Suzuki- oder Heck-Reaktionen, sind üblich.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können.
Wissenschaftliche Forschungsanwendungen
5-{4-[(4-Chlorbenzyl)oxy]-3-iod-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-on:
Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer biologischer Wege.
Pharmakologie: Sie kann auf ihre pharmakokinetischen und pharmakodynamischen Eigenschaften untersucht werden.
Materialwissenschaft: Die chemischen Eigenschaften der Verbindung könnten für die Entwicklung neuer Materialien mit spezifischen Funktionalitäten untersucht werden.
Biologische Forschung: Sie kann als Sonde oder Werkzeug verwendet werden, um biologische Prozesse und molekulare Interaktionen zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 5-{4-[(4-Chlorbenzyl)oxy]-3-iod-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die an wichtigen biologischen Wegen beteiligt sind. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu einer Modulation ihrer Aktivität und nachfolgenden biologischen Reaktionen führt.
Wissenschaftliche Forschungsanwendungen
5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Pharmacology: It may be studied for its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s chemical properties could be explored for the development of novel materials with specific functionalities.
Biological Research: It may be used as a probe or tool to study biological processes and molecular interactions.
Wirkmechanismus
The mechanism of action of 5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-{4-[(4-Chlorbenzyl)oxy]-3-iod-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-on: kann mit anderen Benzo[a]phenanthridinon-Derivaten verglichen werden, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von 5-{4-[(4-Chlorbenzyl)oxy]-3-iod-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-on liegt in seiner spezifischen Kombination funktioneller Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen können
Eigenschaften
Molekularformel |
C33H29ClINO3 |
|---|---|
Molekulargewicht |
649.9 g/mol |
IUPAC-Name |
5-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C33H29ClINO3/c1-33(2)16-24-29-23-7-5-4-6-20(23)10-13-26(29)36-31(30(24)27(37)17-33)21-14-25(35)32(28(15-21)38-3)39-18-19-8-11-22(34)12-9-19/h4-15,31,36H,16-18H2,1-3H3 |
InChI-Schlüssel |
MZWGTDARIBYOMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C(=C5)I)OCC6=CC=C(C=C6)Cl)OC)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11698087.png)
![3-hydroxy-N'-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B11698092.png)
![{2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetonitrile](/img/structure/B11698097.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11698107.png)


![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698142.png)



![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11698158.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698162.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11698175.png)

